molecular formula C11H19NO3 B2674322 Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate CAS No. 2248364-40-9

Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B2674322
CAS No.: 2248364-40-9
M. Wt: 213.277
InChI Key: VZRZKLQCYBQUSK-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate is a spirocyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.

Preparation Methods

The synthesis of tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of tert-butyl 2-oxo-5-oxa-2-azaspiro[3.4]octane-7-carboxylate as a precursor . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be compared with other similar spirocyclic compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields .

Properties

IUPAC Name

tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)8-4-11(14-5-8)6-12-7-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRZKLQCYBQUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CNC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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